3,3-dimethoxypropanoic Acid

Description

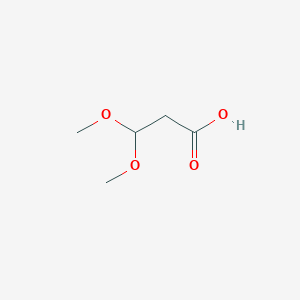

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMBNRMIBWOQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438798 | |

| Record name | 3,3-dimethoxypropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6191-98-6 | |

| Record name | 3,3-dimethoxypropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethoxypropanoic Acid

CAS Number: 6191-98-6

This technical guide provides a comprehensive overview of 3,3-dimethoxypropanoic acid, catering to researchers, scientists, and professionals in the field of drug development. The document outlines the compound's properties, synthesis, and analytical data, adhering to stringent data presentation and visualization standards.

Chemical and Physical Properties

3,3-Dimethoxypropanoic acid is a carboxylic acid derivative with the chemical formula C₅H₁₀O₄ and a molecular weight of 134.13 g/mol .[1] It is a fully characterized chemical compound that can be utilized as a reference standard in the analytical development and quality control stages of drug development.[1]

Table 1: Physicochemical Properties of 3,3-Dimethoxypropanoic Acid

| Property | Value | Reference |

| CAS Number | 6191-98-6 | [1] |

| Molecular Formula | C₅H₁₀O₄ | [1] |

| Molecular Weight | 134.13 g/mol | [1] |

Synthesis

A primary and practical route for the synthesis of 3,3-dimethoxypropanoic acid is through the hydrolysis of its corresponding ester, methyl 3,3-dimethoxypropionate (CAS Number: 7424-91-1).[2][3][4] This reaction involves the cleavage of the ester bond in the presence of an acid or a base to yield the carboxylic acid and methanol.

Experimental Protocol: Hydrolysis of Methyl 3,3-dimethoxypropionate

This protocol is a generalized procedure for ester hydrolysis and should be adapted and optimized for the specific substrate and scale of the reaction.

Materials:

-

Methyl 3,3-dimethoxypropionate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water

-

Hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Saponification: Dissolve methyl 3,3-dimethoxypropionate in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or THF if solubility is an issue). Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of a base, such as sodium hydroxide or lithium hydroxide, dissolved in water.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester. Gentle heating may be applied to accelerate the reaction if necessary.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a co-solvent was used, it is typically removed under reduced pressure using a rotary evaporator.

-

Acidification: Carefully add hydrochloric acid to the aqueous solution until the pH is acidic (pH ~2-3). This will protonate the carboxylate salt to form the free carboxylic acid.

-

Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the 3,3-dimethoxypropanoic acid.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude 3,3-dimethoxypropanoic acid.

-

Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography if required.

Caption: General workflow for the synthesis of 3,3-dimethoxypropanoic acid.

Spectroscopic Data

Detailed experimental spectroscopic data for 3,3-dimethoxypropanoic acid, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not widely available in peer-reviewed literature or public spectral databases. Researchers are advised to acquire this data on their synthesized or acquired material for full characterization. For reference, the characteristic spectral features of the closely related propanoic acid are provided below.

Table 2: Expected Spectroscopic Features for 3,3-Dimethoxypropanoic Acid

| Technique | Expected Features |

| ¹H NMR | - A singlet for the two methoxy groups (-OCH₃).- A triplet for the proton on the acetal carbon (-CH(OCH₃)₂).- A doublet for the methylene group adjacent to the acetal (-CH₂-).- A broad singlet for the carboxylic acid proton (-COOH). |

| ¹³C NMR | - A signal for the carboxylic acid carbon.- A signal for the acetal carbon.- A signal for the methylene carbon.- A signal for the methoxy carbons. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (approx. 1700-1725 cm⁻¹).- C-O stretching bands for the acetal and carboxylic acid.- C-H stretching bands for the alkyl groups. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities of 3,3-dimethoxypropanoic acid or its involvement in any signaling pathways. While propanoic acid derivatives, in general, are a class of compounds with diverse biological activities, specific data for this molecule is not available. Therefore, no signaling pathway diagrams can be provided at this time.

Applications in Drug Development

As a functionalized carboxylic acid, 3,3-dimethoxypropanoic acid holds potential as a building block in medicinal chemistry. The carboxylic acid moiety provides a handle for various chemical modifications, such as amidation or esterification, to generate a library of derivatives for screening in drug discovery programs. The acetal group can serve as a protected aldehyde, which could be deprotected under acidic conditions to reveal a reactive functional group for further synthetic transformations. Its use as a reference standard in analytical methods for related active pharmaceutical ingredients is also a key application.[1]

Caption: Potential roles of 3,3-dimethoxypropanoic acid in the drug development process.

References

- 1. 3,3-Dimethoxypropanoic Acid - CAS - 6191-98-6 | Axios Research [axios-research.com]

- 2. Methyl 3,3-dimethoxypropionate | C6H12O4 | CID 81924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 3,3-DIMETHOXYPROPIONATE | 7424-91-1 [chemicalbook.com]

- 4. Methyl-3,3-dimethoxypropionat 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3,3-dimethoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of 3,3-dimethoxypropanoic acid, a key chemical compound utilized in various analytical and synthetic applications within the pharmaceutical and chemical industries.

Physicochemical Properties

3,3-dimethoxypropanoic acid is a carboxylic acid derivative. Its molecular structure and composition are fundamental to its chemical reactivity and utility in research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₄ | [1] |

| Molecular Weight | 134.13 g/mol | [1] |

| CAS Number | 6191-98-6 | [1] |

Applications in Research and Drug Development

3,3-dimethoxypropanoic acid serves as a crucial reference standard in the development and validation of analytical methods.[1] Its well-characterized nature makes it suitable for quality control applications during the synthesis and formulation stages of drug development, ensuring traceability against pharmacopeial standards.[1]

Experimental Protocols

General Protocol for Analytical Standard Preparation:

A stock solution of 3,3-dimethoxypropanoic acid is typically prepared by accurately weighing a precise amount of the compound and dissolving it in a suitable high-purity solvent, such as methanol or acetonitrile. The concentration of the stock solution is then verified using a calibrated analytical balance. Serial dilutions are performed to prepare working standards of desired concentrations for use in various analytical techniques.

Exemplary Analytical Workflow:

Caption: A typical workflow for the use of 3,3-dimethoxypropanoic acid as an analytical standard.

Molecular Structure

The structural formula of 3,3-dimethoxypropanoic acid is fundamental to its chemical identity and properties.

Caption: Chemical structure of 3,3-dimethoxypropanoic acid.

References

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,3-dimethoxypropanoic acid (CAS: 6191-98-6). The information contained herein is essential for professionals engaged in chemical synthesis, formulation development, and pharmacological research where this compound may be utilized as an intermediate or a key building block.

Summary of Physical and Chemical Properties

3,3-Dimethoxypropanoic acid is a carboxylic acid derivative with the molecular formula C₅H₁₀O₄.[1] The following table summarizes its key physical properties. It is important to note that the values for boiling point, melting point, density, and water solubility are computationally predicted and should be confirmed by experimental analysis for critical applications.[2]

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₄ | [1] |

| Molecular Weight | 134.13 g/mol | [1] |

| Predicted Boiling Point | 216.94 °C | [2] |

| Predicted Melting Point | 29.68 °C | [2] |

| Predicted Density | 1.09 g/cm³ | [2] |

| Predicted Water Solubility | 405,737 mg/L | [2] |

| pKa | Data not available |

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for the experimental determination of the key physical properties of 3,3-dimethoxypropanoic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature.

-

Methodology: A common and reliable method for determining the melting point of an organic compound is the capillary tube method using a melting point apparatus.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

-

Procedure:

-

A small, dry sample of 3,3-dimethoxypropanoic acid is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

-

Methodology: The micro boiling point method (Siwoloboff method) is suitable for small quantities of liquid.

-

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with high-boiling mineral oil)

-

Rubber band or wire to attach the test tube to the thermometer

-

-

Procedure:

-

A few drops of 3,3-dimethoxypropanoic acid are placed in the small test tube.

-

A capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a heating bath.

-

The bath is heated gently, and a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat is removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Density Determination

Density is the mass of a substance per unit volume.

-

Methodology: The density of liquid 3,3-dimethoxypropanoic acid can be accurately determined using a pycnometer (specific gravity bottle).

-

Apparatus:

-

Pycnometer of a known volume

-

Analytical balance

-

Constant temperature water bath

-

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and weighed empty.

-

It is then filled with the liquid sample and placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark.

-

The filled pycnometer is reweighed.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Methodology: A qualitative assessment of solubility in various solvents is a fundamental property.

-

Apparatus:

-

Test tubes

-

Graduated cylinder

-

Spatula

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane)

-

-

Procedure:

-

A small, known amount of 3,3-dimethoxypropanoic acid (e.g., 50 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated (e.g., by vortexing) for a set period.

-

The mixture is visually inspected for the dissolution of the solid.

-

The solubility is typically reported in qualitative terms such as "soluble," "sparingly soluble," or "insoluble."

-

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

-

Methodology: Potentiometric titration is a standard method for determining the pKa of an acid.

-

Apparatus:

-

pH meter with a calibrated glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

-

Procedure:

-

A known quantity of 3,3-dimethoxypropanoic acid is dissolved in a known volume of deionized water.

-

The solution is titrated with a standardized solution of sodium hydroxide.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Logical Workflow and Signaling Pathways

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of 3,3-dimethoxypropanoic acid.

Caption: A logical workflow for the experimental characterization of 3,3-dimethoxypropanoic acid.

Signaling Pathways

A review of the current scientific literature did not identify any established signaling pathways in which 3,3-dimethoxypropanoic acid is known to be directly involved. Its utility is primarily reported in the context of chemical synthesis. Further research may elucidate potential biological activities and interactions with cellular signaling cascades.

References

An In-depth Technical Guide to 3,3-Dimethoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethoxypropanoic acid, a bifunctional organic compound with potential applications in organic synthesis and drug development. The document details its chemical structure, physicochemical properties, and a proposed synthetic pathway. Furthermore, it explores its prospective role as a versatile building block in medicinal chemistry, leveraging the unique characteristics of its acetal and carboxylic acid functionalities. While experimental spectroscopic data for this specific molecule is not widely available, this guide presents predicted spectral characteristics based on its structure and data from analogous compounds. All quantitative data is summarized for clarity, and a detailed experimental protocol for its synthesis via hydrolysis is provided.

Chemical Structure and Properties

3,3-Dimethoxypropanoic acid is a carboxylic acid containing a dimethyl acetal group at the C-3 position. This structure imparts both acidic reactivity from the carboxyl group and stability under basic conditions due to the acetal functionality, which can be cleaved under acidic conditions.

Chemical Structure:

Physicochemical and Spectral Data

Quantitative data for 3,3-dimethoxypropanoic acid is summarized in the tables below. It is important to note that while some physical properties have been estimated, readily available experimental spectroscopic data is limited. The spectral characteristics provided are predicted based on the functional groups present in the molecule.

Table 1: Physicochemical Properties of 3,3-Dimethoxypropanoic Acid

| Property | Value | Source |

| CAS Number | 6191-98-6 | Inferred from Supplier Data |

| Molecular Formula | C₅H₁₀O₄ | Supplier Data |

| Molecular Weight | 134.13 g/mol | Supplier Data |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Boiling Point | ~199-217 °C (Predicted) | Public Databases |

| Density | ~1.09 g/cm³ (Predicted) | Public Databases |

| Water Solubility | High (Predicted due to polar groups) | Chemical Principles |

Table 2: Predicted Spectroscopic Data for 3,3-Dimethoxypropanoic Acid

| Spectroscopy | Predicted Chemical Shifts / Frequencies | Assignment |

| ¹H NMR | ~10-12 ppm (singlet, 1H) | -COOH |

| ~4.5-5.0 ppm (triplet, 1H) | -CH(OCH₃)₂ | |

| ~3.3 ppm (singlet, 6H) | -OCH₃ | |

| ~2.6 ppm (doublet, 2H) | -CH₂- | |

| ¹³C NMR | ~175 ppm | C=O |

| ~102 ppm | -CH(OCH₃)₂ | |

| ~53 ppm | -OCH₃ | |

| ~40 ppm | -CH₂- | |

| IR Spectroscopy | 3300-2500 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |

| ~1710 cm⁻¹ (strong) | C=O stretch (carboxylic acid) | |

| 1200-1000 cm⁻¹ (strong) | C-O stretch (acetal and acid) | |

| Mass Spectrometry | Molecular Ion (M⁺): 134.0579 | C₅H₁₀O₄ |

| Key Fragments: [M-OCH₃]⁺, [M-COOH]⁺ | Loss of methoxy, carboxyl |

Synthesis of 3,3-Dimethoxypropanoic Acid

The most direct synthetic route to 3,3-dimethoxypropanoic acid is the hydrolysis of its corresponding methyl ester, methyl 3,3-dimethoxypropionate. This reaction can be catalyzed by either acid or base.

Experimental Protocol: Base-Catalyzed Hydrolysis of Methyl 3,3-Dimethoxypropionate

This protocol describes a standard procedure for the saponification of the methyl ester to yield the carboxylate salt, followed by acidification to obtain the final product.

Materials:

-

Methyl 3,3-dimethoxypropionate

-

Methanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3,3-dimethoxypropionate (1.0 eq) in methanol (5-10 volumes).

-

Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1-1.5 eq) in deionized water.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with deionized water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1 M HCl.

-

-

Extraction: Extract the acidified aqueous layer with three portions of diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 3,3-dimethoxypropanoic acid.

Applications in Research and Drug Development

While specific applications of 3,3-dimethoxypropanoic acid are not extensively documented, its structure suggests significant potential as a versatile building block in medicinal chemistry and organic synthesis.

Role as a Bifunctional Building Block

The presence of both a carboxylic acid and a protected aldehyde (in the form of an acetal) makes this molecule a valuable synthon. The carboxylic acid can undergo standard transformations such as esterification, amidation, and reduction. The acetal group is stable to many reaction conditions, particularly basic and nucleophilic reagents, but can be readily deprotected under acidic conditions to reveal a reactive aldehyde functionality.

The logical workflow for utilizing 3,3-dimethoxypropanoic acid as a synthetic building block is depicted below.

Caption: Synthetic pathways utilizing 3,3-dimethoxypropanoic acid.

Potential in pH-Sensitive Drug Delivery

Acetals are known to be labile under acidic conditions, a property that is exploited in the design of pH-sensitive drug delivery systems.[1] The acetal moiety in 3,3-dimethoxypropanoic acid could be incorporated into a larger drug molecule or a polymer backbone. In the acidic environment of tumor tissues or endosomes, the acetal would hydrolyze, leading to the release of the active agent.

The signaling pathway for such a hypothetical pH-triggered drug release is illustrated below.

Caption: Mechanism of pH-sensitive drug release via an acetal linker.

Conclusion

3,3-Dimethoxypropanoic acid represents a promising, albeit under-characterized, chemical entity for applications in synthetic and medicinal chemistry. Its bifunctional nature allows for orthogonal chemical modifications, making it a valuable building block for the synthesis of complex molecules. Further research into its reactivity and the biological activity of its derivatives could unlock its full potential in drug discovery and development, particularly in the area of targeted drug delivery. This guide serves as a foundational resource for researchers interested in exploring the utility of this versatile compound.

References

Spectral Analysis of 3,3-Dimethoxypropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,3-dimethoxypropanoic acid (CAS No. 6191-98-6), a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra, this document presents a combination of predicted and inferred data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Spectral Data Summary

The following tables summarize the predicted and expected spectral data for 3,3-dimethoxypropanoic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of 3,3-dimethoxypropanoic acid in a standard deuterated solvent, such as CDCl₃, is expected to show four distinct signals.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~4.8 | Triplet | 1H | -CH(OCH₃)₂ |

| ~3.4 | Singlet | 6H | -OCH₃ |

| ~2.7 | Doublet | 2H | -CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will display four signals corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (δ) [ppm] | Assignment |

| ~175 | -COOH |

| ~102 | -CH(OCH₃)₂ |

| ~54 | -OCH₃ |

| ~40 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of 3,3-dimethoxypropanoic acid is characterized by the absorptions of its carboxylic acid and acetal functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| 2950-2850 | Medium | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| 1200-1000 | Strong | C-O stretch (Acetal) |

Mass Spectrometry (MS)

The mass spectrum of 3,3-dimethoxypropanoic acid, likely obtained through electrospray ionization (ESI), is expected to show a molecular ion peak and characteristic fragmentation patterns. The fragmentation of the related methyl ester suggests key losses.

| m/z | Proposed Fragment |

| 135 | [M+H]⁺ |

| 133 | [M-H]⁻ |

| 103 | [M - OCH₃]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

| 59 | [COOCH₃]⁺ (from rearrangement) |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are general methodologies for acquiring the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3,3-dimethoxypropanoic acid (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid or low-melting solid, a thin film of the neat compound can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) and the spectrum recorded in a solution cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data can be acquired using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the spectrometer via direct infusion or after separation by liquid chromatography (LC). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of 3,3-dimethoxypropanoic acid.

Caption: Logical workflow for the spectral analysis of 3,3-dimethoxypropanoic acid.

Navigating the Solubility Landscape of 3,3-dimethoxypropanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-dimethoxypropanoic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework, qualitative solubility information, and detailed experimental protocols to empower researchers to determine solubility parameters for their specific applications.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. 3,3-dimethoxypropanoic acid possesses both polar and non-polar characteristics. The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, while the two methoxy groups (-OCH₃) also contribute to its polarity. The propane backbone, however, is non-polar. The overall solubility in a given organic solvent will depend on the interplay of these structural features with the solvent's own polarity, hydrogen bonding capability, and dielectric constant.

Estimated and Qualitative Solubility Data

For reference, 3-methoxypropanoic acid is known to be soluble in chloroform and methanol.[1][2] Based on this, a qualitative and estimated solubility profile for 3,3-dimethoxypropanoic acid is presented in Table 1.

| Solvent | Polarity Index | Expected Qualitative Solubility | Estimated Solubility |

| Methanol | 6.6 | Highly Soluble | Likely > 10 g/100mL |

| Ethanol | 5.2 | Soluble | Likely > 5 g/100mL |

| Acetone | 5.1 | Soluble | Likely > 5 g/100mL |

| Dichloromethane | 3.4 | Moderately Soluble | Likely 1-5 g/100mL |

| Ethyl Acetate | 4.4 | Moderately Soluble | Likely 1-5 g/100mL |

| Toluene | 2.4 | Sparingly Soluble | Likely < 1 g/100mL |

Table 1: Estimated and Qualitative Solubility of 3,3-dimethoxypropanoic Acid in Common Organic Solvents. The estimations are based on the general solubility of carboxylic acids and the known solubility of structurally similar compounds.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following is a general and robust method for determining the solubility of a carboxylic acid like 3,3-dimethoxypropanoic acid in an organic solvent.

Materials and Equipment:

-

3,3-dimethoxypropanoic acid (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene)

-

Analytical balance (± 0.0001 g)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer or magnetic stirrer

-

Micropipettes

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,3-dimethoxypropanoic acid to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled micropipette to avoid temperature-induced precipitation.

-

If necessary, centrifuge the supernatant to remove any suspended microcrystals.

-

Dilute the collected supernatant with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC, GC).

-

Determine the concentration of 3,3-dimethoxypropanoic acid in the diluted sample based on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of 3,3-dimethoxypropanoic acid in the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100mL or mol/L.

-

References

An In-depth Technical Guide to the Safety and Handling of 3,3-dimethoxypropanoic Acid

Disclaimer: No comprehensive Safety Data Sheet (SDS) with detailed toxicological and physical data is publicly available for 3,3-dimethoxypropanoic acid (CAS No. 6191-98-6). The following information is compiled from available GHS hazard classifications for the compound and supplemented with data from structurally similar compounds, such as propionic acid and other substituted propanoic acids. This guide should be used as a reference for experienced researchers and professionals, and a comprehensive risk assessment should be conducted before handling this chemical.

Chemical and Physical Properties

Limited physical and chemical data for 3,3-dimethoxypropanoic acid is available. The following table includes known data for the target compound and relevant data from a structurally similar compound, propionic acid, for reference.

| Property | Value (3,3-dimethoxypropanoic acid) | Value (Propionic Acid - for reference) |

| CAS Number | 6191-98-6 | 79-09-4 |

| Molecular Formula | C₅H₁₀O₄ | C₃H₆O₂ |

| Molecular Weight | 134.13 g/mol | 74.08 g/mol |

| Physical State | Liquid | Liquid |

| Boiling Point | Not available | 141 °C |

| Melting Point | Not available | -21.5 °C |

| Flash Point | Not available | 54 °C (closed cup) |

| Density | Not available | 0.99 g/cm³ |

| Solubility | Not available | Miscible in water |

Hazard Identification and GHS Classification

Based on available information, 3,3-dimethoxypropanoic acid is classified as a hazardous substance. The GHS classification is summarized below.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation mark

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with 3,3-dimethoxypropanoic acid.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

-

Avoid breathing vapors or mists.[2]

-

Keep away from heat, sparks, and open flames.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials such as oxidizing agents.[1]

-

Keep in an inert atmosphere at room temperature.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling 3,3-dimethoxypropanoic acid:

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[1][2] |

| Respiratory Protection | If working outside of a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.[1][2] |

First Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.

Visualizations

Workflow for Safe Handling of 3,3-dimethoxypropanoic Acid

Caption: Figure 1. Safe Handling Workflow

Logical Relationship for Spill Response

Caption: Figure 2. Spill Response Protocol

References

An In-Depth Technical Guide to 3,3-Dimethoxypropanoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethoxypropanoic acid, a valuable building block in organic synthesis. While the specific historical details of its initial discovery remain elusive in readily available literature, this document details its synthesis, primarily through the preparation of its methyl ester, methyl 3,3-dimethoxypropionate, and subsequent hydrolysis. This guide furnishes detailed experimental protocols, quantitative data, and key reaction pathways to facilitate its application in research and development, particularly in the pharmaceutical industry.

Introduction

3,3-Dimethoxypropanoic acid (CAS 6191-98-6) is a carboxylic acid featuring a protected aldehyde functionality in the form of a dimethyl acetal. This structural motif makes it a useful C3 synthon, particularly in the synthesis of complex molecules where the latent aldehyde can be unmasked under specific conditions. Its primary utility lies in its role as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Due to the lack of a prominent historical discovery narrative, this guide will focus on the practical aspects of its preparation and characterization.

Synthesis of the Precursor: Methyl 3,3-Dimethoxypropionate

The most common route to 3,3-dimethoxypropanoic acid involves the synthesis and subsequent hydrolysis of its methyl ester, methyl 3,3-dimethoxypropionate (CAS 7424-91-1).

Synthesis of Methyl 3,3-Dimethoxypropionate

A key method for the synthesis of methyl 3,3-dimethoxypropionate was reported by T. Shono and colleagues in 1985. The procedure involves the anodic oxidation of an enol acetate. However, a more accessible and commonly cited method involves the reaction of diketene with trimethyl orthoformate in the presence of a base.

Reaction Pathway: Synthesis of Methyl 3,3-Dimethoxypropionate from Diketene

Caption: Synthesis of the precursor ester from diketene.

Experimental Protocol: Synthesis of Methyl 3,3-Dimethoxypropionate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diketene in methanol.

-

Addition of Base: Add anhydrous sodium carbonate to the solution at room temperature.

-

Addition of Trimethyl Orthoformate: Slowly add trimethyl orthoformate dropwise to the stirred suspension.

-

Reaction: Continue stirring the reaction mixture at room temperature for 60 minutes.

-

Workup: After the reaction is complete, the mixture is typically filtered and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield pure methyl 3,3-dimethoxypropionate as a colorless oily liquid.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| Diketene | C₄H₄O₂ | 84.07 | 1 |

| Trimethyl Orthoformate | C₄H₁₀O₃ | 106.12 | 1.0 - 5.0 |

| Anhydrous Sodium Carbonate | Na₂CO₃ | 105.99 | 0.5 - 5.0 |

| Methanol | CH₄O | 32.04 | Solvent |

| Methyl 3,3-Dimethoxypropionate | C₆H₁₂O₄ | 148.16 | Product |

Table 1: Molar ratios and properties of reactants and product for the synthesis of methyl 3,3-dimethoxypropionate.

Quantitative Data:

-

Yield: 87% (as reported in a representative patent).

-

Boiling Point: 77 °C at 20 mmHg.[1]

-

Density: 1.045 g/mL at 25 °C.[1]

-

Refractive Index: n20/D 1.41.[1]

Spectroscopic Data for Methyl 3,3-Dimethoxypropionate:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.55 (t, J=5.6 Hz, 1H), 3.68 (s, 3H), 3.33 (s, 6H), 2.65 (d, J=5.6 Hz, 2H).

-

¹³C NMR (CDCl₃): δ 171.8, 102.1, 53.7, 51.8, 38.9.

Hydrolysis to 3,3-Dimethoxypropanoic Acid

The final step to obtain 3,3-dimethoxypropanoic acid is the hydrolysis of the methyl ester. This is a standard saponification reaction followed by acidification.

Reaction Pathway: Hydrolysis of Methyl 3,3-Dimethoxypropionate

Caption: Hydrolysis of the ester to the final acid.

Experimental Protocol: Hydrolysis of Methyl 3,3-Dimethoxypropionate

-

Saponification: Dissolve methyl 3,3-dimethoxypropionate in a mixture of an alcohol (e.g., methanol or ethanol) and water. Add a stoichiometric excess of a strong base, such as potassium hydroxide.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitoring by TLC or GC is recommended).

-

Workup: Remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid, such as hydrochloric acid, to a pH of 1-2.

-

Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield 3,3-dimethoxypropanoic acid.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 3,3-Dimethoxypropionate | C₆H₁₂O₄ | 148.16 |

| Potassium Hydroxide | KOH | 56.11 |

| 3,3-Dimethoxypropanoic Acid | C₅H₁₀O₄ | 134.13 |

Table 2: Key components in the hydrolysis of methyl 3,3-dimethoxypropionate.

Quantitative Data:

-

Yield: Typically high, often exceeding 90% for standard ester hydrolyses.

-

Physical State: Expected to be a liquid or low-melting solid at room temperature.

Spectroscopic Data for 3,3-Dimethoxypropanoic Acid:

-

¹H NMR (CDCl₃): δ 10.5-12.0 (br s, 1H, COOH), 4.58 (t, J=5.5 Hz, 1H), 3.35 (s, 6H), 2.70 (d, J=5.5 Hz, 2H).

-

¹³C NMR (CDCl₃): δ 176.5, 101.8, 53.9, 38.5.

Applications in Drug Development and Organic Synthesis

The primary application of 3,3-dimethoxypropanoic acid and its ester precursor lies in their use as versatile intermediates. The acetal group serves as a protecting group for a β-aldehyde functionality. This latent aldehyde can be deprotected under acidic conditions, allowing for subsequent reactions such as:

-

Aldol condensations

-

Wittig reactions

-

Reductive aminations

This functionality is particularly valuable in the synthesis of complex heterocyclic compounds and natural products, many of which are scaffolds for drug discovery. For instance, methyl 3,3-dimethoxypropionate has been utilized in the preparation of tetrahydro-β-carboline derivatives, which have shown potential as antitumor and anti-metastasis agents.

Conclusion

While the historical origins of 3,3-dimethoxypropanoic acid are not well-documented, its synthesis and utility as a chemical intermediate are well-established. The preparation via its methyl ester provides a reliable and scalable route to this valuable building block. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective application of 3,3-dimethoxypropanoic acid in their synthetic endeavors. The ability to introduce a protected β-aldehyde functionality makes it a key tool for the construction of complex molecular architectures.

References

A Guide to the Natural Occurrence of Substituted Propanoic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the natural occurrence of various substituted 3-propanoic acid derivatives. Initial investigations into the natural occurrence of 3,3-dimethoxypropanoic acid and its derivatives did not yield any specific findings within the current body of scientific literature. However, a wealth of information is available for a range of other structurally related propanoic acid derivatives with significant biological activities and diverse natural sources. This guide focuses on these compounds, presenting a detailed summary of their origins, quantitative data, experimental protocols for their study, and their roles in biological pathways. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

The derivatives covered in this guide include phenylpropanoic acids, sulfur-containing propanoic acids, and nitropropanoic acids, each with unique natural distributions and biological implications.

Phenylpropanoic Acid Derivatives

3-(3,4-Dimethoxyphenyl)propionic Acid

Natural Occurrence: 3-(3,4-Dimethoxyphenyl)propionic acid has been reported to occur in the plant species Stellaria dichotoma.[1]

Biological Activity: While the specific biological activity of this compound from its natural source is not extensively detailed in the provided results, related phenylpropanoic acids are known to possess a range of activities, including antimicrobial and anti-inflammatory properties.[2]

Chlorinated 3-Phenylpropanoic Acid Derivatives

Natural Occurrence: Several chlorinated derivatives of 3-phenylpropanoic acid have been isolated from the marine actinomycete Streptomyces coelicolor LY001, which was purified from the Red Sea sponge Callyspongia siphonella.[3][4][5] These compounds represent the first reported natural occurrence of chlorinated 3-phenylpropanoic acid derivatives.[3][4]

The specific chlorinated derivatives isolated include:

-

3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid

-

3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester

-

3-(3-chloro-4-hydroxyphenyl)propanoic acid[4]

Biological Activity: These chlorinated derivatives have demonstrated significant and selective antimicrobial activities, particularly against Escherichia coli and Staphylococcus aureus.[3][4][5]

Experimental Protocols:

Isolation of Chlorinated 3-Phenylpropanoic Acid Derivatives from Streptomyces coelicolor LY001:

-

Cultivation: The actinomycete strain Streptomyces coelicolor LY001 is cultured.

-

Extraction: The culture is fractionated to obtain an antimicrobial extract.

-

Chromatography: The extract is subjected to further fractionation and purification using chromatographic techniques to isolate the individual chlorinated 3-phenylpropanoic acid derivatives.

-

Structure Elucidation: The structures of the isolated compounds are determined using nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS).[3][4]

3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (Dihydroferulic Acid)

Natural Occurrence: 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, is found in fermented foods such as vinegar and fermented rice bran.[6] It is also a microbial metabolite produced from the degradation of dietary polyphenols like ferulic acid by gut microbiota.[6][7]

Biological Activity: HMPA has been shown to exhibit several biological activities, including:

-

Enhancing grip strength and inhibiting protein catabolism induced by exhaustive exercise.[6]

-

Improving hepatic lipid metabolism.[7]

-

Antioxidant and anti-obesity effects.[6]

Signaling Pathway: HMPA contributes to improved hepatic lipid metabolism via the GPR41 receptor.[7]

Sulfur-Containing Propanoic Acid Derivatives

3-(Methylthio)propanoic Acid (MMPA)

Natural Occurrence: 3-(Methylthio)propanoic acid (MMPA) and its esters are found in a variety of natural sources. It is a key flavor compound in fruits and fermented products.[8] Notable sources include:

-

Fruits: Pineapple (Ananas comosus) is a well-documented source of MMPA and its methyl and ethyl esters, which are significant contributors to its aroma.[8]

-

Other Foods and Beverages: MMPA has also been identified in asparagus, beer, and white wine.[8][9]

-

Microorganisms: Certain bacteria, such as Enterobacter intermedium 60-2G, can produce MMPA.[8] It is also an intermediate in methionine metabolism in mammals and microorganisms.[8][10]

Quantitative Data:

The concentration of MMPA and its esters can vary significantly depending on the source and conditions.

| Compound | Natural Source | Concentration | Reference |

| 3-(Methylthio)propanoic acid | Asparagus | up to 0.05 mg/kg | [9] |

| 3-(Methylthio)propanoic acid | Beer | up to 0.03 mg/kg | [9] |

| Methyl 3-(methylthio)propionate | Pineapple | Major ester component |

Biosynthesis:

MMPA is a product of the catabolism of the essential amino acid L-methionine. The primary pathway involves the transamination of methionine to α-keto-γ-methylthiobutyrate, which is then oxidatively decarboxylated to form MMPA.[8][10]

Nitropropanoic Acid Derivatives

3-Nitropropanoic Acid (3-NPA)

Natural Occurrence: 3-Nitropropanoic acid (3-NPA) is a mycotoxin produced by a number of fungi and is also found in some leguminous plants.[11][12][13]

-

Fungi: It is produced by various species of Aspergillus, Penicillium, and other fungi.[11] It can be found in moldy sugarcane and some Japanese fermented foods like miso and soy sauce.[13]

-

Plants: 3-NPA and its derivatives are frequently found in the Fabaceae family, in genera such as Astragalus, Coronilla, Indigofera, Lotus, and Securigera.[14]

Quantitative Data:

| Compound | Natural Source | Concentration | Reference |

| 3-NPA | Securigera varia | 0.5–1.0 g/100 g | [14] |

| 3-NPA | Lotus corniculatus | Trace quantities (<25 ng/ml) | [14] |

Biological Activity: 3-NPA is a potent neurotoxin that acts as an irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[11][12][13] This inhibition leads to mitochondrial dysfunction and is used in research to model neurodegenerative diseases like Huntington's disease.[13][15]

Biosynthesis in Fungi:

The biosynthetic pathway of 3-NPA in the fungus Aspergillus oryzae has been recently uncovered. It involves a biosynthetic gene cluster (BGC) that encodes an amine oxidase (NpaA) and a decarboxylase (NpaB).[11][16][17] The pathway starts from L-aspartate.

Experimental Protocols:

Extraction and Quantification of 3-NPA from Plant Material:

-

Sample Preparation: Freeze-dried plant material is used.

-

Extraction: The aglycones are released from their conjugated forms and extracted with water at room temperature with shaking for 24 hours.[18]

-

Analysis: The extracted 3-NPA is analyzed by HPLC-UV at 210 nm.[18]

Detection of 3-NPA in Bovine Urine:

-

Extraction: A rapid ethyl acetate extraction is performed on the urine sample.

-

Analysis: The extract is analyzed by reverse-phase HPLC. A colorimetric method can also be used for rapid detection.[19]

Conclusion

While 3,3-dimethoxypropanoic acid has not been identified as a naturally occurring compound based on the available literature, a diverse array of other substituted propanoic acid derivatives are present in nature. These compounds, found in plants, fungi, and bacteria, exhibit a wide range of biological activities, from flavor components to potent toxins. The information compiled in this guide, including their natural sources, quantitative data, biosynthetic pathways, and experimental protocols, provides a solid foundation for further research into the chemistry, biology, and potential applications of these fascinating molecules. The detailed methodologies and signaling pathway diagrams offer practical tools for scientists and professionals engaged in natural product research and drug development.

References

- 1. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 3-methyl thiopropionic acid, 646-01-5 [thegoodscentscompany.com]

- 10. benchchem.com [benchchem.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. biorxiv.org [biorxiv.org]

- 17. How Fungi Biosynthesize 3-Nitropropanoic Acid: The Simplest yet Lethal Mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Simple and Fast Procedure to Determine 3-Nitropropanoic Acid and 3-Nitropropanol in Freeze Dried Canadian Milkvetch (Astragalus canadensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection and quantitative determination of 3-nitropropionic acid in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Framework for the Analysis of 3,3-Dimethoxypropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxypropanoic acid is a carboxylic acid derivative with potential applications as a building block in organic synthesis and drug development. Its acetal functional group offers a protected aldehyde moiety, which can be strategic in the synthesis of complex molecules. Despite its utility, a comprehensive theoretical examination of its molecular properties, reactivity, and conformational landscape is notably absent from the current scientific literature.

This technical guide provides a summary of the known physicochemical properties of 3,3-dimethoxypropanoic acid. More importantly, in light of the scarcity of dedicated computational studies, it outlines a rigorous and detailed theoretical workflow for a comprehensive in-silico investigation. This proposed protocol is based on established computational chemistry methods that have been successfully applied to analogous molecules and is intended to serve as a foundational methodology for future research into this compound.

Core Molecular Properties

While extensive theoretical data is unavailable, the fundamental properties of 3,3-dimethoxypropanoic acid have been established. These are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 6191-98-6 | [1] |

| Molecular Formula | C₅H₁₀O₄ | [1] |

| Molecular Weight | 134.13 g/mol | [1][2] |

| SMILES | COC(CC(=O)O)OC | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

Proposed Theoretical and Computational Workflow

The following section details a proposed multi-step computational protocol designed to thoroughly characterize the theoretical profile of 3,3-dimethoxypropanoic acid. This workflow is constructed from methodologies frequently employed in the computational analysis of small organic molecules.

Conformational Analysis

The initial and most critical step is to identify the lowest energy conformers of the molecule.

-

Protocol: A conformational search should be performed using a molecular mechanics force field (e.g., MMFF94). The resulting low-energy conformers should then be subjected to geometry optimization using Density Functional Theory (DFT). A suitable level of theory, balancing accuracy and computational cost, would be the B3LYP functional with a 6-31G(d,p) basis set. To obtain more accurate energies, single-point energy calculations on the optimized geometries should be performed with a larger basis set, such as 6-311++G(d,p), including a solvent model (e.g., PCM for water or chloroform) to simulate different chemical environments.

Spectroscopic Property Prediction

Computational methods can predict spectroscopic data, which can be invaluable for experimental validation.

-

NMR Spectroscopy: Using the optimized lowest-energy geometry, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

-

Vibrational Spectroscopy (IR & Raman): The vibrational frequencies and corresponding intensities for both Infrared (IR) and Raman spectra should be calculated. This requires a frequency calculation on the optimized geometry at the same level of theory. The results will provide a theoretical vibrational spectrum that can be compared with experimental data.

Analysis of Molecular Orbitals and Reactivity

Understanding the electronic structure is key to predicting the chemical behavior of the molecule.

-

Protocol: A frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), should be conducted. The energies and spatial distributions of these orbitals provide insights into the molecule's reactivity as an electron donor or acceptor. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. This is useful for predicting how the molecule might interact with other reagents or biological targets.

Conceptual DFT and Reactivity Descriptors

To quantify reactivity, a range of descriptors derived from conceptual DFT can be calculated.

-

Protocol: Based on the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) should be calculated. These indices provide a quantitative measure of the molecule's reactivity and stability.

The logical flow of this proposed research is visualized in the diagram below.

Conclusion

While 3,3-dimethoxypropanoic acid is a valuable molecule in synthetic chemistry, it remains theoretically uncharacterized in the public domain. The absence of computational studies represents a significant knowledge gap. The comprehensive theoretical workflow proposed in this guide provides a clear roadmap for researchers to investigate its structural, spectroscopic, and electronic properties. The insights gained from such studies would be highly beneficial for predicting its reactivity, stability, and potential interactions in more complex systems, thereby accelerating its application in drug discovery and materials science. It is our hope that this guide will stimulate further research into this promising chemical entity.

References

A Technical Guide to 3,3-Dimethoxypropanoic Acid for Researchers and Drug Development Professionals

IUPAC Name: 3,3-Dimethoxypropanoic Acid CAS Number: 6191-98-6

This technical guide provides an in-depth overview of 3,3-dimethoxypropanoic acid, a valuable chemical intermediate for professionals in research, development, and pharmaceutical sciences. The document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications, particularly as a versatile building block in organic synthesis and a reference standard in drug development.

Chemical and Physical Properties

3,3-Dimethoxypropanoic acid is a carboxylic acid containing a protected aldehyde functional group in the form of a dimethyl acetal. This bifunctional nature makes it a useful building block in the synthesis of more complex molecules. Its key properties are summarized below.

Table 1: Physicochemical Properties of 3,3-Dimethoxypropanoic Acid

| Property | Value | Source |

| IUPAC Name | 3,3-Dimethoxypropanoic acid | Internal |

| CAS Number | 6191-98-6 | [1] |

| Molecular Formula | C₅H₁₀O₄ | [1] |

| Molecular Weight | 134.13 g/mol | [1] |

| Physical Form | Liquid | Inferred from lack of melting point data |

| Boiling Point | 216.94 °C | Predicted[2] |

| Density | 1.09 g/cm³ | Predicted[2] |

Spectroscopic Data

Detailed experimental spectra for 3,3-dimethoxypropanoic acid are not widely published. However, based on its structure, the expected characteristic spectroscopic features can be predicted. These are essential for characterization and quality control.

Table 2: Predicted Spectroscopic Features for 3,3-Dimethoxypropanoic Acid

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | Broad Singlet | δ 10-12 ppm | Carboxylic Acid (-COOH) |

| Triplet | δ 4.5-5.0 ppm | Acetal Proton (-CH(OCH₃)₂) | |

| Singlet | δ 3.2-3.4 ppm | Methoxyl Protons (-OCH₃) | |

| Doublet | δ 2.5-2.7 ppm | Methylene Protons (-CH₂-) | |

| ¹³C NMR | Carbonyl | δ 170-180 ppm | Carboxylic Acid (-C OOH) |

| Acetal Carbon | δ 100-105 ppm | (-C H(OCH₃)₂) | |

| Methoxyl Carbons | δ 52-58 ppm | (-OC H₃) | |

| Methylene Carbon | δ 40-45 ppm | (-C H₂-) | |

| IR Spectroscopy | O-H Stretch | 2500-3300 cm⁻¹ (broad) | Carboxylic Acid O-H |

| C-H Stretch | 2850-3000 cm⁻¹ | Aliphatic C-H | |

| C=O Stretch | 1700-1725 cm⁻¹ | Carboxylic Acid C=O | |

| C-O Stretch | 1050-1150 cm⁻¹ | Acetal/Ether C-O |

Experimental Protocols

A common and practical route for the synthesis of 3,3-dimethoxypropanoic acid is the hydrolysis of its corresponding methyl ester, methyl 3,3-dimethoxypropionate (CAS No. 7424-91-1). The following protocol is a generalized procedure adapted for this specific transformation.

Synthesis of 3,3-Dimethoxypropanoic Acid via Ester Hydrolysis

This protocol describes the base-catalyzed hydrolysis of methyl 3,3-dimethoxypropionate.

Materials:

-

Methyl 3,3-dimethoxypropionate (1.0 eq)

-

Sodium hydroxide (NaOH) (1.5 eq)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3,3-dimethoxypropionate (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 v/v ratio).

-

Saponification: Add sodium hydroxide (1.5 eq) to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup - Neutralization: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidification: Slowly add concentrated HCl dropwise with stirring until the solution becomes acidic (pH ~2).

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3,3-dimethoxypropanoic acid.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Caption: Synthesis workflow for 3,3-dimethoxypropanoic acid.

Applications in Research and Drug Development

3,3-Dimethoxypropanoic acid serves two primary roles in the scientific community: a versatile chemical building block and an analytical reference standard.

Chemical Building Block

The structure of 3,3-dimethoxypropanoic acid is particularly useful in multi-step organic synthesis. The carboxylic acid moiety allows for standard transformations such as esterification, amidation (e.g., via acid chloride formation), and reduction. The dimethyl acetal serves as a stable protecting group for an aldehyde. Under acidic conditions, this acetal can be hydrolyzed to reveal the reactive aldehyde, which can then participate in reactions like Wittig olefination, reductive amination, or aldol condensations. This "masked aldehyde" functionality makes the molecule a valuable synthon for introducing a three-carbon chain with differential reactivity at each end.

Caption: Key synthetic transformations of 3,3-dimethoxypropanoic acid.

Analytical Reference Standard

In the context of drug development and manufacturing, well-characterized reference standards are critical. 3,3-Dimethoxypropanoic acid is used for analytical method development, method validation (AMV), and quality control (QC) applications.[1] Its stability and purity make it suitable for use as a standard to ensure the accuracy and traceability of analytical results in regulated environments, often against pharmacopeial standards.[1]

Safety Information

As with any chemical reagent, proper safety precautions should be taken when handling 3,3-dimethoxypropanoic acid.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

References

A Comprehensive Guide to the Synonyms and Chemical Identifiers of 3,3-dimethoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synonyms, chemical identifiers, and structural information for 3,3-dimethoxypropanoic acid. The standardized nomenclature and various identifiers are crucial for accurate documentation, database searching, and clear communication in research and development.

Core Chemical Information

3,3-dimethoxypropanoic acid is a carboxylic acid derivative with the chemical structure illustrated below. Its unique structure gives rise to its specific chemical properties and reactivity.

Synonyms and Identifiers

The following table summarizes the various names and identifiers for 3,3-dimethoxypropanoic acid, facilitating its unambiguous identification in literature and chemical databases.

| Identifier Type | Identifier |

| CAS Number | 6191-98-6[1][2][3] |

| IUPAC Name | 3,3-dimethoxypropanoic acid |

| Common Synonyms | 3,3-dimethoxypropionic acid |

| Propanoic acid, 3,3-dimethoxy- | |

| Molecular Formula | C₅H₁₀O₄[1] |

| Molecular Weight | 134.13 g/mol [1] |

| InChI | 1S/C5H10O4/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H,6,7) |

| InChIKey | TYMBNRMIBWOQGH-UHFFFAOYSA-N |

| SMILES | O=C(O)CC(OC)OC[3] |

Experimental and Methodological Context

While this guide focuses on nomenclature, it is important to note that 3,3-dimethoxypropanoic acid is utilized as a reference standard in analytical method development and validation (AMV).[1] Its application in these contexts necessitates precise identification to ensure the reliability and reproducibility of experimental results.[1]

Logical Relationships of Chemical Identifiers

The accurate identification of a chemical compound relies on a hierarchical and interconnected system of identifiers. The following diagram illustrates the relationship between the fundamental structure of 3,3-dimethoxypropanoic acid and its various nomenclatures and registry numbers.

Caption: Logical flow from molecular structure to various identifiers.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-Dimethoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxypropanoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its unique structure, featuring a protected aldehyde in the form of a dimethyl acetal and a carboxylic acid, allows for a variety of chemical transformations. This document provides detailed protocols for a reliable two-step synthesis of 3,3-dimethoxypropanoic acid, commencing with the synthesis of the key intermediate, methyl 3,3-dimethoxypropionate, followed by its hydrolysis. While the Williamson ether synthesis is a cornerstone of ether formation, it is not the most direct route for this particular molecule. The presented methodology offers a practical and efficient alternative.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 3,3-dimethoxypropionate |  | C₆H₁₂O₄ | 148.16 | 7424-91-1 |

| 3,3-Dimethoxypropanoic acid |  | C₅H₁₀O₄ | 134.13 | 6191-98-6 |

Table 2: Summary of Reaction Parameters and Expected Outcomes

| Step | Reaction | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Expected Yield |

| 1 | Synthesis of Methyl 3,3-dimethoxypropionate | Acrylic acid, Methanol, Oxygen | PdCl₂/CuCl₂ | Methanol | Not specified | 35 | 90.6% selectivity |

| 2 | Hydrolysis to 3,3-Dimethoxypropanoic acid | Methyl 3,3-dimethoxypropionate, Sodium Hydroxide | None | Water | 1 hour | 90-95 | ~95% |

Experimental Protocols

Step 1: Synthesis of Methyl 3,3-dimethoxypropionate from Acrylic Acid

This protocol is based on the palladium-catalyzed oxidation of acrylic acid in methanol.[1]

Materials:

-

Acrylic acid

-

Methanol (anhydrous)

-

Palladium(II) chloride (PdCl₂)

-

Copper(II) chloride (CuCl₂)

-

Oxygen gas

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, a solution of acrylic acid in methanol is prepared.

-

Palladium(II) chloride and copper(II) chloride are added as catalysts.

-

The reactor is sealed and pressurized with oxygen to approximately 5 atm.

-

The reaction mixture is stirred at 35°C.

-

Reaction progress can be monitored by techniques such as Gas Chromatography (GC) to determine the conversion of acrylic acid.

-

Upon completion, the reactor is cooled and depressurized.

-

The catalyst is removed by filtration.

-

The resulting solution containing methyl 3,3-dimethoxypropionate is concentrated under reduced pressure.

-

The crude product can be purified by fractional distillation.

Step 2: Hydrolysis of Methyl 3,3-dimethoxypropionate to 3,3-Dimethoxypropanoic Acid

This protocol is adapted from a standard saponification procedure followed by acidification.[2]

Materials:

-

Methyl 3,3-dimethoxypropionate

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1N solution

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Charge a round-bottom flask with purified water.

-

Add methyl 3,3-dimethoxypropionate to the water and stir for 10 minutes.

-

Add a 1N sodium hydroxide solution to the flask and continue stirring for 15 minutes.

-

Heat the reaction mixture to 90-95°C.

-

Maintain this temperature for 1 hour to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature.

-

Slowly add 1N hydrochloric acid to adjust the pH of the solution to 2-3.

-

Cool the acidified solution to 5-10°C in an ice bath to precipitate the product.

-

Maintain this temperature for 2 hours to maximize crystallization.

-

Filter the solid product and wash with cold deionized water.

-

Dry the resulting 3,3-dimethoxypropanoic acid under vacuum.

Mandatory Visualizations

Caption: Workflow for the two-step synthesis of 3,3-dimethoxypropanoic acid.

Caption: Simplified reaction pathway for the synthesis of 3,3-dimethoxypropanoic acid.

References

Protecting Group Strategies for the Synthesis of 3,3-Dimethoxypropanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract